Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate

Chiral chromatography Enantiomeric purity Stereospecific synthesis

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate (CAS 865086-38-0) is a chiral carbamate derivative characterized by an (R)-configured stereocenter, a naphthalen-2-yl ring, a 3-oxobutyl side chain, and a methyl carbamate moiety. With a molecular weight of 271.31 g/mol and a computed XLogP3-AA of 2.4, this compound occupies a physicochemical space distinct from simpler aromatic carbamates.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 865086-38-0
Cat. No. B11853197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate
CAS865086-38-0
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC
InChIInChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1
InChIKeyGJOOHLODKQKBCI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate (CAS 865086-38-0): Baseline Identity and Procurement Context


Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate (CAS 865086-38-0) is a chiral carbamate derivative characterized by an (R)-configured stereocenter, a naphthalen-2-yl ring, a 3-oxobutyl side chain, and a methyl carbamate moiety [1]. With a molecular weight of 271.31 g/mol and a computed XLogP3-AA of 2.4, this compound occupies a physicochemical space distinct from simpler aromatic carbamates [1]. It is listed in the PubChem Compound database (CID 71220377) and is commercially supplied as a building block for chiral intermediate synthesis [1]. High-strength, comparator-backed differentiation evidence for this specific compound is extremely scarce in the open scientific and patent literature; therefore, most evidence dimensions reported below rely on class-level inference and computed properties rather than direct head-to-head experimental data.

Why Generic Substitution of Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate Carries Risk


Carbamate-based intermediates and building blocks are not functionally interchangeable. The presence of a defined (R) stereocenter in methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate distinguishes it from racemic mixtures, opposite enantiomers, and achiral analogs [1]. Published studies on structurally related chiral carbamates demonstrate that stereochemistry can influence enzyme inhibition potency, receptor binding, and pharmacokinetic profiles [2]. Substituting this compound with an (S)-enantiomer or a racemic mixture without experimental validation could compromise stereochemical integrity in downstream synthetic sequences, potentially altering the biological activity of the final target molecule. The 3-oxobutyl ketone functionality additionally provides a reactive handle for further elaboration (e.g., reductive amination, Wittig reactions) that is absent in simpler naphthalene-carbamate analogs such as carbaryl [3].

Product-Specific Quantitative Evidence Guide for Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate


Chiral Identity: Defined (R)-Stereochemistry vs. Racemic or (S)-Enantiomer Analogs

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate bears a single chiral center in the (R) configuration, as documented in PubChem (CID 71220377) with the IUPAC name methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate [1]. In contrast, the (S)-enantiomer and racemic mixtures are chemically distinct entities with different CAS numbers (or no CAS assignment), optical rotations, and potential biological interactions. Class-level evidence from related chiral naphthalene carbamates demonstrates that enantiomeric configuration can dictate enzyme inhibition potency [2]. For example, (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate exhibits more potent cholinesterase inhibition than its (2R,4aS,8aR) counterpart, illustrating the stereochemical dependence of carbamate–enzyme interactions [2].

Chiral chromatography Enantiomeric purity Stereospecific synthesis

Lipophilicity Profile: XLogP3-AA of 2.4 vs. Structurally Simpler Naphthalene Carbamates

The compound exhibits a computed XLogP3-AA of 2.4 [1], which is higher than that of carbaryl (1-naphthyl methylcarbamate, XLogP3-AA = 1.85 [2]) due to the additional ketone-containing side chain, and lower than more lipophilic naphthalene-carbamate derivatives such as naphthalen-2-yl N,N-di(propan-2-yl)carbamate (LogP ≈ 4.46 ). This intermediate lipophilicity may influence membrane permeability and protein binding in biological assays. The polar surface area (PSA) of 58.89 Ų [1] is also distinct from carbaryl (PSA = 38.33 Ų [2]), reflecting the additional hydrogen-bond acceptor capacity conferred by the ketone and carbamate carbonyl groups.

Lipophilicity Physicochemical property Drug-likeness

Functional Group Differentiator: 3-Oxobutyl Ketone Handle vs. Carbaryl and Simple Aryl Carbamates

The target compound contains a 3-oxobutyl (methyl ketone) side chain [1], a functional group absent in carbaryl (1-naphthyl methylcarbamate, which features a naphthyl ester linkage without an alkyl ketone) [2] and in tert-butyl N-(1S)-1-(naphthalen-2-yl)-3-oxopropylcarbamate (which carries a tert-butyl carbamate protecting group rather than a methyl carbamate) . The ketone enables selective downstream transformations—such as reductive amination, Grignard addition, and Wittig olefination—that are not accessible with simpler aryl carbamates. This chemical orthogonality is a tangible differentiator for procurement when a ketone-functionalized chiral building block is required for fragment-based drug discovery or diversity-oriented synthesis.

Synthetic intermediate Ketone functionality Chemical diversification

Evidence-Backed Application Scenarios for Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate


Chiral Intermediate for Asymmetric Synthesis of Naphthalene-Containing APIs

The defined (R)-stereochemistry of methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate supports its use as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) or advanced intermediates bearing a naphthalene-2-yl moiety. Class-level evidence indicates that stereochemistry is a determinant of biological activity in carbamate-based inhibitors, underscoring the need for enantiopure starting material [1]. The methyl carbamate serves as a protected amine that can be unmasked under mild conditions, while the ketone provides a versatile reactive handle for further carbon–carbon bond formation. This scenario is most relevant for medicinal chemistry programs targeting G-protein-coupled receptors, ion channels, or enzymes where the naphthalene pharmacophore is a privileged scaffold.

Fragment-Based and Diversity-Oriented Synthesis Libraries

The combination of a methyl carbamate, a 3-oxobutyl side chain, and naphthalen-2-yl aromatic system offers three functional handles for orthogonal derivatization—carbamate deprotection to a primary amine, ketone functionalization (e.g., reductive amination, oxime formation), and electrophilic aromatic substitution or cross-coupling on the naphthalene ring. This multi-vector functionalization capability is not available with simpler analogs such as carbaryl (which lacks the ketone) or tert-butyl-protected variants (which require more forcing acidic deprotection conditions). The moderate lipophilicity (XLogP3-AA = 2.4) further enhances its suitability for fragment library design where physicochemical property diversity is a key selection parameter [2].

Physicochemical Property Calibration in Lead Optimization

Procurement teams evaluating building blocks for lead optimization campaigns can use the computed XLogP3-AA (2.4) and PSA (58.89 Ų) of this compound as selection metrics to modulate the lipophilicity and hydrogen-bonding capacity of candidate molecules [1]. Relative to carbaryl (XLogP3-AA = 1.85, PSA = 38.33 Ų), this compound provides increased polarity and hydrogen-bond acceptor count, which may improve solubility and reduce hERG or CYP liabilities in early lead series. Conversely, compared to more lipophilic naphthalene carbamates (LogP > 4), it offers a balanced profile suitable for oral bioavailability optimization [2].

Quote Request

Request a Quote for Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.